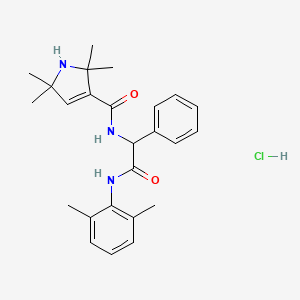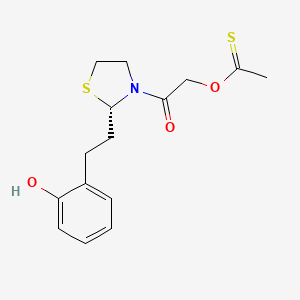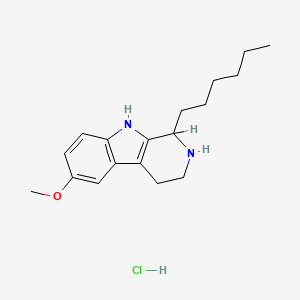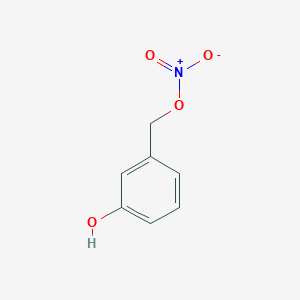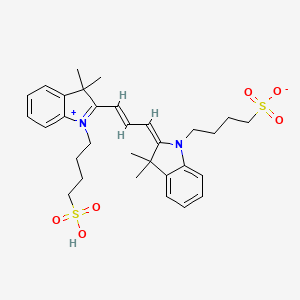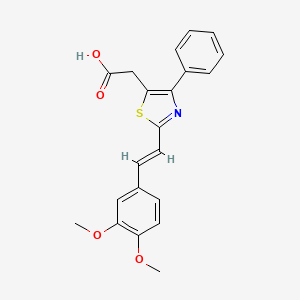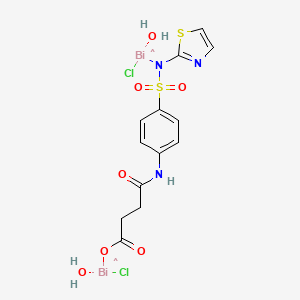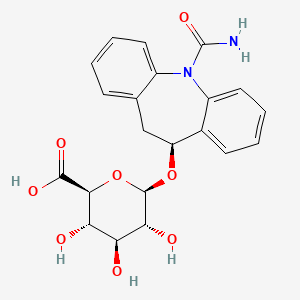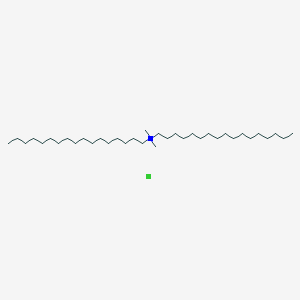
Diheptadecyldimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de diheptadecildimetilamonio es un compuesto de amonio cuaternario caracterizado por sus largas cadenas alquílicas y un átomo de nitrógeno cargado positivamente. Este compuesto es conocido por sus propiedades surfactantes y se utiliza ampliamente en diversas aplicaciones industriales y científicas debido a su capacidad para interrumpir las membranas celulares microbianas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El cloruro de diheptadecildimetilamonio se puede sintetizar mediante la reacción de heptadecilamina con cloruro de metilo en presencia de un disolvente adecuado. La reacción generalmente implica calentar la mezcla bajo condiciones de reflujo para facilitar la formación de la sal de amonio cuaternario. La reacción se puede representar de la siguiente manera:
Heptadecilamina+Cloruro de metilo→Cloruro de diheptadecildimetilamonio
Métodos de producción industrial
En entornos industriales, la producción de cloruro de diheptadecildimetilamonio implica reactores a gran escala donde los reactivos se mezclan y se calientan bajo condiciones controladas. El producto luego se purifica mediante cristalización o destilación para obtener un compuesto de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de diheptadecildimetilamonio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden convertir el compuesto de amonio cuaternario en aminas secundarias o terciarias.
Sustitución: El ion cloruro se puede sustituir por otros aniones mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como el hidróxido de sodio o el nitrato de plata pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que las reacciones de sustitución pueden producir diferentes sales de amonio cuaternario.
Aplicaciones Científicas De Investigación
El cloruro de diheptadecildimetilamonio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador de transferencia de fase en síntesis orgánica.
Biología: Se emplea en la preparación de liposomas y otros sistemas de entrega basados en lípidos.
Medicina: Se investiga por sus propiedades antimicrobianas y su posible uso en desinfectantes y antisépticos.
Industria: Se utiliza en la formulación de surfactantes, detergentes y suavizantes de telas.
Mecanismo De Acción
El mecanismo de acción del cloruro de diheptadecildimetilamonio implica principalmente su interacción con las membranas celulares microbianas. El átomo de nitrógeno cargado positivamente interactúa con los componentes cargados negativamente de la membrana celular, lo que lleva a la interrupción de la membrana y la lisis celular. Este compuesto también puede inducir estrés oxidativo dentro de las células microbianas, contribuyendo aún más a sus efectos antimicrobianos.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de didecildimetilamonio: Otro compuesto de amonio cuaternario con propiedades antimicrobianas similares.
Cloruro de benzalconio: Ampliamente utilizado como desinfectante y antiséptico.
Bromuro de cetiltrimetilamonio: Comúnmente utilizado en investigación bioquímica por sus propiedades surfactantes.
Singularidad
El cloruro de diheptadecildimetilamonio es único debido a sus largas cadenas alquílicas, que mejoran sus propiedades surfactantes y lo hacen particularmente eficaz para interrumpir las membranas celulares microbianas. La estructura específica de este compuesto permite una gama más amplia de aplicaciones en comparación con otros compuestos de amonio cuaternario.
Propiedades
Número CAS |
1118-41-8 |
|---|---|
Fórmula molecular |
C36H76ClN |
Peso molecular |
558.4 g/mol |
Nombre IUPAC |
di(heptadecyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C36H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(3,4)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XUFQMVCXVFAWAM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


